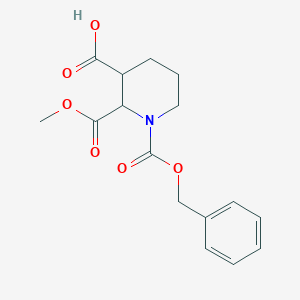
2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is a complex organic compound with a unique structure that includes both methoxycarbonyl and phenylmethoxycarbonyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative and introduce the methoxycarbonyl and phenylmethoxycarbonyl groups through esterification and acylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the molecule or alter its reactivity.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler piperidine compound.
Scientific Research Applications
2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: The compound may have potential as a drug candidate or in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxycarbonylphenylboronic acid: This compound shares the methoxycarbonyl group but differs in its overall structure and reactivity.
Dolutegravir intermediate-1: Another compound with a methoxycarbonyl group, used in the synthesis of pharmaceuticals.
Uniqueness
2-Methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid is unique due to its specific combination of functional groups and the piperidine ring
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
2-methoxycarbonyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c1-22-15(20)13-12(14(18)19)8-5-9-17(13)16(21)23-10-11-6-3-2-4-7-11/h2-4,6-7,12-13H,5,8-10H2,1H3,(H,18,19) |
InChI Key |
KHLUPILDQJWPLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















